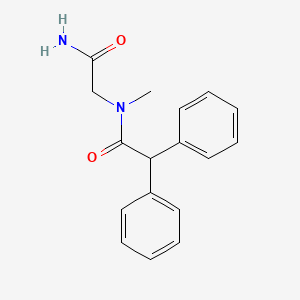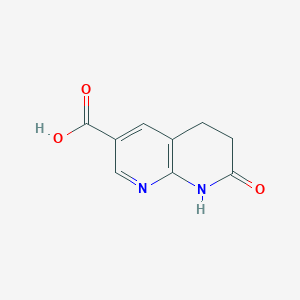![molecular formula C17H22N4O4 B2870854 methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate CAS No. 941962-48-7](/img/structure/B2870854.png)
methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a fascinating compound with diverse applications in various scientific fields. The compound, belonging to the class of carbamates, incorporates a benzimidazole moiety and a morpholine ring, contributing to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate can be accomplished through a series of organic reactions:
Formation of Intermediate: Begin with the preparation of 1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazole, which involves the reaction of benzimidazole with morpholinoacetic acid under specific conditions.
Carbamoylation: The intermediate is then subjected to a carbamoylation reaction using methyl isocyanate to form the final product. This step is often conducted under mild conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves optimization of reaction parameters to ensure cost-effectiveness and scalability. Catalysts and solvents are chosen to enhance reaction rates and minimize by-products. The industrial methods focus on maintaining a balance between efficiency and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate can undergo oxidation reactions, particularly at the benzimidazole moiety, forming various oxidized derivatives.
Reduction: The compound can be reduced at the carbamate group, yielding secondary amines.
Substitution: Nucleophilic substitution reactions are feasible, especially at the benzimidazole ring and the morpholino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride under controlled conditions.
Substitution: Nucleophiles such as alkyl halides or amines can be used, typically under basic or neutral conditions.
Major Products Formed
The major products from these reactions vary based on the type of reaction. Oxidation usually produces hydroxylated derivatives, reduction yields amines, and substitution reactions form various substituted carbamates.
Applications De Recherche Scientifique
Chemistry
Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate serves as a versatile intermediate in organic synthesis, enabling the preparation of complex molecules through its reactive functional groups.
Biology
In biological research, this compound is utilized as a probe to study enzymatic activities and as a ligand in receptor binding assays. Its structural features allow for specific interactions with biomolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound finds use in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new materials and formulations.
Mécanisme D'action
The mechanism of action of methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to nucleic acids and proteins, influencing their functions. The carbamate group can form covalent bonds with active site residues of enzymes, thereby modulating their activities. Pathways involved include inhibition of enzyme activity, alteration of signal transduction, and interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: Shares the carbamate functional group but lacks the benzimidazole and morpholine moieties.
1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazole: Lacks the carbamate group.
Benzimidazole derivatives: Vary in their substituents, providing different chemical and biological properties.
Highlighting Uniqueness
Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate is unique due to the combined presence of the benzimidazole ring, morpholine group, and carbamate functionality. This combination imparts distinct reactivity and biological activity, differentiating it from simpler carbamates and other benzimidazole derivatives. The compound's multifaceted applications and robust chemical properties make it a valuable entity in scientific research and industry.
Propriétés
IUPAC Name |
methyl N-methyl-N-[[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-19(17(23)24-2)11-15-18-13-5-3-4-6-14(13)21(15)12-16(22)20-7-9-25-10-8-20/h3-6H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIXOBACRLXCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B2870772.png)
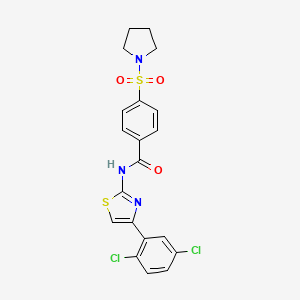
![Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2870774.png)
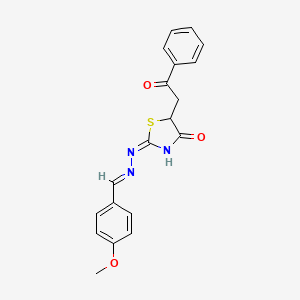
![1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2870777.png)
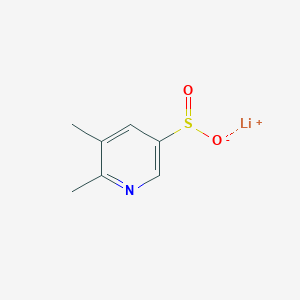
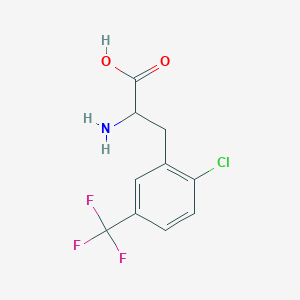
![2-[(3-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2870785.png)
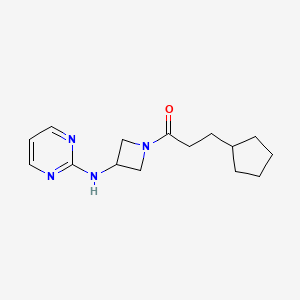
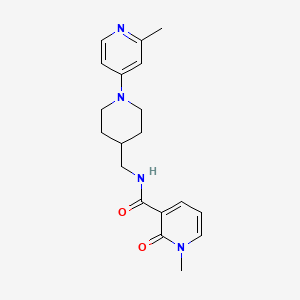
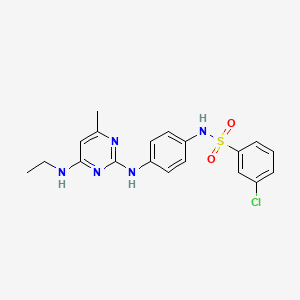
![N-(1-cyanocycloheptyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2870792.png)
